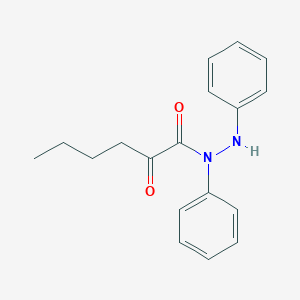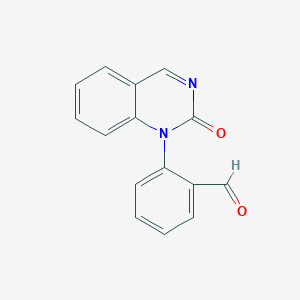
3-Sulfo-glycocholic Acid Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfo-glycocholic Acid Disodium Salt is a bile acid derivative that plays a significant role in the digestion and absorption of fats. It is a sulfated form of glycocholic acid, which is a conjugate of cholic acid and glycine. This compound is known for its ability to act as a detergent, aiding in the emulsification of fats for absorption in the intestines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfo-glycocholic Acid Disodium Salt typically involves the sulfation of glycocholic acid. Glycocholic acid is first prepared by conjugating cholic acid with glycine. The sulfation process is then carried out using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfo group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfation reactions. The process requires precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the compound, converting them to hydroxyl groups.
Substitution: The sulfo group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary, but typically involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of new sulfo derivatives with different functional groups.
Scientific Research Applications
3-Sulfo-glycocholic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in bile acid metabolism and its effects on lipid absorption.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and disorders related to bile acid metabolism.
Industry: Utilized in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Mechanism of Action
The primary mechanism of action of 3-Sulfo-glycocholic Acid Disodium Salt involves its role as a detergent in the emulsification of fats. It interacts with dietary fats, breaking them down into smaller micelles that can be easily absorbed by the intestinal lining. This process is facilitated by its amphipathic nature, allowing it to interact with both hydrophobic and hydrophilic molecules.
Molecular Targets and Pathways:
Targets: The compound primarily targets dietary fats and lipids.
Pathways: It is involved in the enterohepatic circulation of bile acids, aiding in the digestion and absorption of fats.
Comparison with Similar Compounds
Glycocholic Acid: The non-sulfated form of 3-Sulfo-glycocholic Acid Disodium Salt.
Taurocholic Acid: Another bile acid conjugate, but with taurine instead of glycine.
Cholic Acid: The parent compound of glycocholic acid.
Uniqueness: this compound is unique due to the presence of the sulfo group, which enhances its solubility and detergent properties compared to its non-sulfated counterparts. This makes it particularly effective in emulsifying fats and facilitating their absorption.
Properties
CAS No. |
67850-84-4 |
|---|---|
Molecular Formula |
C₂₆H₄₁NNa₂O₉S |
Molecular Weight |
589.65 |
Synonyms |
N-[(3α,5β,7α,12α)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-, Glycine, Disodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(8S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1145718.png)




